1',3'-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt)
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Overview
Description
1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) is a synthetic phospholipid compound, commonly known as 14:0 Cardiolipin. It is an acidic phospholipid that comprises three glycerol moieties and four acyl chains, specifically myristic acid chains. This compound is localized in the inner membrane of mitochondria and plays a crucial role in cellular energy production and apoptosis .
Preparation Methods
The synthesis of 1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions typically include the use of chloroform as a solvent and ammonium hydroxide for the ammonium salt formation . Industrial production methods often involve large-scale esterification and phosphorylation processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the acyl chains, affecting the compound’s properties.
Substitution: Substitution reactions can occur at the phosphate groups, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) involves its integration into mitochondrial membranes, where it plays a critical role in oxidative phosphorylation. It helps in the formation of supercomplexes in the electron transport chain, facilitating efficient energy production. Additionally, it is involved in the activation of apoptosis through the release of cytochrome c from mitochondria .
Comparison with Similar Compounds
1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) can be compared with other cardiolipins, such as:
1,1’,2,2’-tetramyristoyl cardiolipin (sodium salt): Similar structure but different counterion, affecting its solubility and reactivity.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine: Contains serine instead of glycerol, leading to different biological functions.
The uniqueness of 1’,3’-Bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol (ammonium salt) lies in its specific role in mitochondrial function and its involvement in various diseases, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C65H132N2O17P2 |
---|---|
Molecular Weight |
1275.7 g/mol |
IUPAC Name |
diazanium;[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1 |
InChI Key |
WUHLCMIVLGWFSP-MWZRJEOUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.[NH4+].[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.[NH4+].[NH4+] |
Origin of Product |
United States |
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